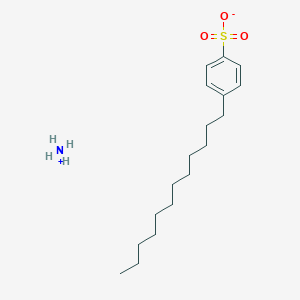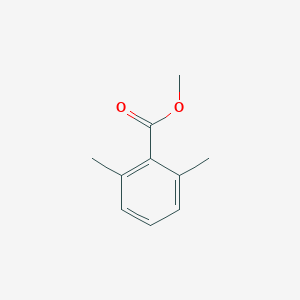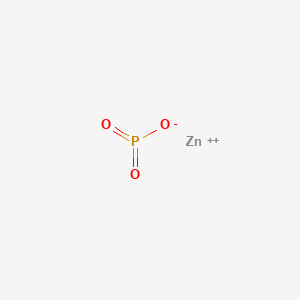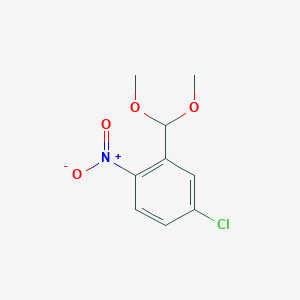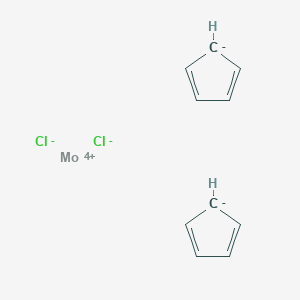
Molybdenocene dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenocene dichloride, also known as dichlorobis(η5-cyclopentadienyl)molybdenum(IV), is an organomolybdenum compound with the chemical formula (η5-C5H5)2MoCl2. It appears as a brownish-green, air- and moisture-sensitive powder. This compound belongs to the class of metallocenes, which are characterized by a metal atom sandwiched between two cyclopentadienyl rings. This compound is primarily used in research laboratories for the synthesis of various derivatives .
Mechanism of Action
Molybdenocene dichloride, also known as cyclopenta-1,3-diene;molybdenum(4+);dichloride, is an organomolybdenum compound with potential applications in cancer research .
Target of Action
This compound has been found to inhibit protein kinase C (PKC) and human topoisomerase II (Topo II) . Both PKC and Topo II play crucial roles in DNA replication and cell proliferation .
Mode of Action
The compound interacts with its targets, PKC and Topo II, leading to changes in their normal functioning . This interaction results in the inhibition of DNA replication and cell proliferation, which are key processes in the growth and multiplication of cancer cells .
Biochemical Pathways
This compound affects the biochemical pathways associated with DNA replication and cell proliferation . By inhibiting PKC and Topo II, it disrupts these pathways, leading to downstream effects that include the suppression of tumor growth .
Pharmacokinetics
It’s known that the compound is water-soluble and stable to hydrolysis of the cp ligands at physiological ph . These properties could potentially impact its bioavailability and therapeutic efficacy.
Result of Action
The primary result of this compound’s action is the inhibition of tumor growth . By disrupting the normal functioning of PKC and Topo II, it prevents cancer cells from replicating and proliferating . This leads to a decrease in tumor size and potentially to the elimination of the tumor .
Action Environment
This compound is a brownish-green, air- and moisture-sensitive powder . Its action, efficacy, and stability could potentially be influenced by environmental factors such as temperature, pH, and the presence of other substances.
Biochemical Analysis
Biochemical Properties
Molybdenocene dichloride has been found to inhibit protein kinase C (PKC) and human topoisomerase II (Topo II), both of which play an important role in DNA replication and cell proliferation . This compound derivatives where the chlorido ligands had been replaced with chelating maltolato or malonato ligands showed slightly improved activity .
Cellular Effects
This compound exhibits cytotoxic activity on HT-29 colon cancer and MCF-7 breast cancer cell lines . The cytotoxic activities of the complexes were evaluated using 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide cell viability assay .
Molecular Mechanism
The anticancer properties of this compound and its derivatives are described as well as the mechanism of action, aqueous and coordination chemistry, and molybdenocene-biomolecule interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Molybdenocene dichloride is typically synthesized from molybdenocene dihydride by treating it with chloroform. The reaction proceeds as follows: [ (C_5H_5)_2MoH_2 + 2 CHCl_3 \rightarrow (C_5H_5)_2MoCl_2 + 2 CH_2Cl_2 ] This reaction involves the replacement of hydrogen atoms with chlorine atoms, resulting in the formation of this compound and dichloromethane as a byproduct .
Industrial Production Methods: While this compound does not have significant industrial applications, its production on a larger scale would likely follow similar synthetic routes as those used in laboratory settings, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: Molybdenocene dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state molybdenum species.
Reduction: Lower oxidation state molybdenum species.
Substitution: Various molybdenocene derivatives with different ligands.
Scientific Research Applications
Molybdenocene dichloride has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various organomolybdenum compounds and catalysts.
Biology: The compound has been studied for its interactions with biomolecules, such as DNA and proteins.
Medicine: this compound and its derivatives have shown potential as anticancer agents, inhibiting enzymes like protein kinase C and human topoisomerase II, which are involved in DNA replication and cell proliferation
Comparison with Similar Compounds
Molybdenocene dichloride is unique among metallocenes due to its specific interactions and stability under physiological conditions. Similar compounds include:
Ferrocene: An iron-based metallocene with different reactivity and applications.
Zirconocene dichloride: A zirconium-based metallocene with distinct chemical properties.
Titanocene dichloride: A titanium-based metallocene known for its anticancer properties.
Compared to these compounds, this compound exhibits unique stability and reactivity, making it a valuable compound for specific research applications .
Properties
CAS No. |
12184-22-4 |
|---|---|
Molecular Formula |
C10H20Cl2Mo |
Molecular Weight |
307.1 g/mol |
IUPAC Name |
cyclopentane;dichloromolybdenum |
InChI |
InChI=1S/2C5H10.2ClH.Mo/c2*1-2-4-5-3-1;;;/h2*1-5H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
IBMXWMVSIBGZOF-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Cl-].[Mo+4] |
Canonical SMILES |
C1CCCC1.C1CCCC1.Cl[Mo]Cl |
Synonyms |
dichlorobis(n(5)-cyclopentadienyl)molybdenum (IV) molybdocene dichloride molybdocene dichloride, molybdenum (1+) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological targets of molybdenocene dichloride and how does it interact with them?
A: Research suggests that this compound (Cp2MoCl2) interacts with DNA and RNA. Mass spectrometry studies indicate that it forms adducts with both single-stranded DNA and RNA. [] Additionally, studies demonstrate the formation of adducts with duplex and quadruplex DNA structures. [] Another study demonstrated that Cp2MoCl2 interacts with bovine serum albumin (BSA), a protein found in blood. This interaction occurs via a quenching mechanism that can be studied through fluorescence spectroscopy. []
Q2: How does the structure of this compound relate to its potential anti-cancer activity?
A: this compound possesses a structure similar to cisplatin, a well-known anti-cancer drug. Both compounds share a cis-dihalide motif, which is thought to be essential for their interaction with DNA. [] The metal center, molybdenum in the case of this compound, is also believed to play a role in its biological activity. []
Q3: What is the role of cyclodextrins in research related to this compound?
A: Cyclodextrins, specifically β-cyclodextrin and its derivatives, have been investigated as potential carriers for this compound. Studies have explored the inclusion of Cp2MoCl2 within the cyclodextrin cavity to enhance its solubility, stability, and potentially its bioavailability. [, ]
Q4: Can this compound act as a catalyst, and if so, in what reactions?
A: Yes, this compound has demonstrated catalytic activity in the hydrolysis of organophosphate pesticides like parathion and paraoxon. [] This catalytic activity is particularly noteworthy as it represents the first reported case of an organometallic complex accelerating organophosphate pesticide hydrolysis. []
Q5: What analytical techniques are commonly used to study this compound and its interactions?
A: Several analytical techniques are employed in this compound research. Fluorescence spectroscopy is used to study its interaction with biomolecules like bovine serum albumin. [] Mass spectrometry helps investigate the formation of adducts between Cp2MoCl2 and DNA or RNA. [] Electrochemical and spectroscopic analyses are used to examine the interaction of the compound with nitrogen bases. [] Inductively coupled plasma atomic emission spectroscopy has also been used to investigate interactions with DNA. []
Q6: How does temperature affect the interaction between this compound and bovine serum albumin?
A: The binding interaction between this compound and bovine serum albumin is temperature-dependent. By studying the fluorescence quenching of BSA by Cp2MoCl2 at different temperatures, researchers can estimate thermodynamic parameters (Gibbs energy, entropy, and enthalpy) and gain insight into the nature of their interaction. []
Q7: Are there any known challenges or limitations associated with using this compound as a potential therapeutic agent?
A: While promising, research on this compound is ongoing and faces challenges. One potential issue is understanding its long-term stability and behavior under physiological conditions. [] Further research is necessary to fully elucidate its mechanism of action, potential toxicity, and efficacy compared to existing treatments. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


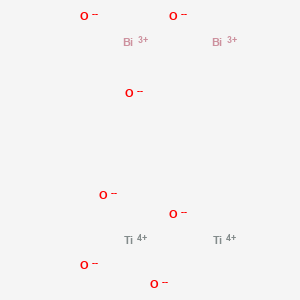
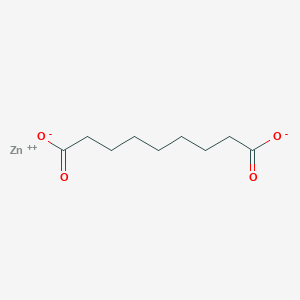
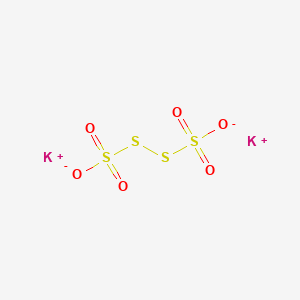
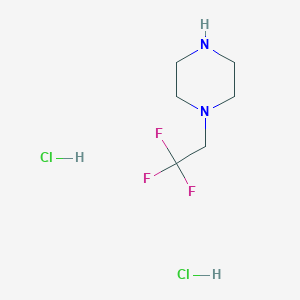
![11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B77058.png)
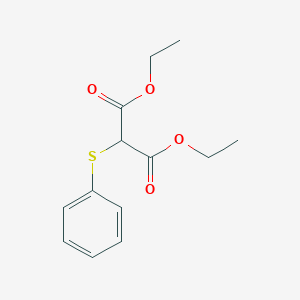
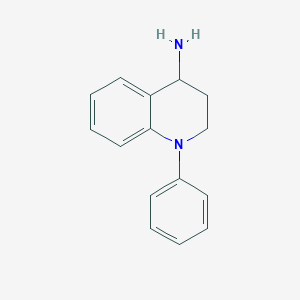
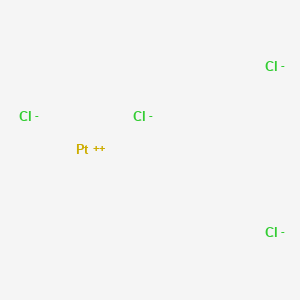
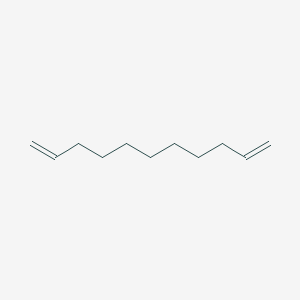
![5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol](/img/structure/B77070.png)
